Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate

HCV NS5B polymerase α,γ-diketo acid antiviral

Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate (CAS 99059-30-0), also known as ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate, is a synthetic α,γ-diketo ester bearing a furan-2-yl substituent at the γ-position. With the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol, this compound serves as the key synthetic precursor for a well-characterized series of α,γ-diketo acids (DKAs) that act as metal-chelating inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
CAS No. 99059-30-0
Cat. No. B1389255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate
CAS99059-30-0
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C=C(C1=CC=CO1)O
InChIInChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-6,11H,2H2,1H3
InChIKeyHPVSGTVHFSYKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate (CAS 99059-30-0): A Furan-Based α,γ-Diketo Ester Pharmacophore for Antiviral Drug Discovery


Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate (CAS 99059-30-0), also known as ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate, is a synthetic α,γ-diketo ester bearing a furan-2-yl substituent at the γ-position. With the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol, this compound serves as the key synthetic precursor for a well-characterized series of α,γ-diketo acids (DKAs) that act as metal-chelating inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. The enolic α,γ-diketo motif enables tautomerization to a β-hydroxy-α,β-unsaturated ketone form, a critical structural feature underlying its pharmacophore activity [1]. The compound is supplied as a white to pale-yellow solid (m.p. 120–122°C) and is typically offered at ≥95% purity by reputable chemical vendors [2].

Why Generic α,γ-Diketo Esters Cannot Substitute for Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate in NS5B Polymerase Inhibitor Development


Within the α,γ-diketo acid (DKA) pharmacophore class, the identity of the γ-substituent (R group) is the primary determinant of NS5B polymerase inhibitory potency, as demonstrated by comprehensive structure–activity relationship (SAR) studies [1]. Replacing the furan-2-yl moiety of the parent acid (1a, IC₅₀ = 21.8 μM) with bioisosteric or electronically distinct alternatives yields potency changes exceeding 9-fold: the 5-bromobenzofuran analog (3a) achieves IC₅₀ = 8.2 μM, while the optimized 2,4-difluorophenyl derivative (24a) reaches IC₅₀ = 2.4 μM [1]. Because the ethyl ester 1 is the direct synthetic precursor to acid 1a, any alteration to the ester structure—including the furan ring identity, the ester alkyl group, or the diketo oxidation state—will propagate into a different acid derivative with altered biological activity. Consequently, procurement of the exact furan-2-yl ethyl ester is mandatory for reproducing the published SAR trajectory or for generating the pharmacologically validated acid 1a [1].

Quantitative Differentiation Evidence for Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate vs. Closest Structural Analogs


NS5B Polymerase Inhibitory Potency: Furan-2-yl Acid (1a) vs. Optimized 2,4-Difluorophenyl Analog (24a)

The furan-2-yl-substituted α,γ-diketo acid (1a), derived directly from the target ethyl ester (1) via basic hydrolysis, inhibits HCV NS5B polymerase with an IC₅₀ of 21.8 ± 1.30 μM. Systematic replacement of the furan ring with a 2,4-difluorophenyl moiety produced compound 24a, the most potent inhibitor in the series, with an IC₅₀ of 2.4 ± 0.05 μM—a ~9.1-fold improvement in potency [1]. This establishes the furan-2-yl ester (1) as the essential starting material for accessing the parent pharmacophore, from which all subsequent potency gains were engineered.

HCV NS5B polymerase α,γ-diketo acid antiviral SAR

Furan-2-yl vs. Thiophene-2-yl γ-Substituent: Impact on NS5B Inhibitory Activity

Replacing the furan‑2‑yl ring of acid 1a with a thiophene‑2‑yl ring (compound 5a) modestly improves NS5B inhibition to IC₅₀ = 17.3 ± 1.10 μM, representing a ~1.26-fold potency gain [1]. However, further substitution on the thiophene ring (e.g., 5‑chlorothiophen‑2‑yl, 7a, IC₅₀ = 25.5 μM) can decrease activity, demonstrating that the furan‑2‑yl scaffold occupies a distinct SAR niche: it is neither the most nor the least potent heterocycle, but serves as the optimal starting point for divergent optimization strategies [1].

HCV NS5B polymerase heterocycle SAR furan-thiophene bioisosterism

Ester-to-Acid Hydrolysis Efficiency: Ethyl Ester (1) as a Reproducible Synthetic Intermediate for Pharmacologically Active Acid 1a

The target ethyl ester (1) is synthesized from 2‑acetylfuran and diethyl oxalate via Claisen condensation in 81% isolated yield (0.55 g from 0.34 g 2‑acetylfuran, white solid, m.p. 120–122°C) [1]. Subsequent basic hydrolysis (1N NaOH, THF/MeOH, 45 min, room temperature) affords the corresponding α,γ‑diketo acid 1a in 72% yield (0.17 g from 0.27 g ester) [1]. This two‑step sequence is fully validated by ¹H NMR, ¹³C NMR, and elemental analysis, providing a reproducible, scalable route to the pharmacologically active acid [1].

α,γ-diketo ester hydrolysis synthetic yield process chemistry

Furan-2-yl vs. Benzofuran-2-yl γ-Substituent: Electronic and Steric Effects on NS5B Inhibition

Extending the furan ring to a benzofuran‑2‑yl moiety (compound 2a) results in a modest loss of NS5B inhibitory activity (IC₅₀ = 29.6 ± 1.30 μM) relative to the parent furan‑2‑yl acid 1a (IC₅₀ = 21.8 μM) [1]. The addition of an electron‑withdrawing 5‑bromo substituent on the benzofuran ring (compound 3a) restores and enhances activity to IC₅₀ = 8.2 μM—a ~3.5‑fold improvement over the unsubstituted benzofuran analog [1]. This demonstrates that the furan‑2‑yl scaffold provides a balanced electronic profile that can be fine‑tuned through ring expansion and substitution, but cannot be replaced by benzofuran without altering the SAR trajectory.

benzofuran SAR electronic effects NS5B

Highest-Value Application Scenarios for Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate Based on Published Evidence


HCV NS5B Polymerase Inhibitor Lead Generation and SAR Expansion

Use the compound as the direct synthetic precursor to acid 1a (IC₅₀ = 21.8 μM against NS5B polymerase) for establishing baseline inhibitory activity, then explore substitution on the furan ring or bioisosteric replacement (benzofuran, thiophene, phenyl) to improve potency toward the reported 2.4 μM benchmark (compound 24a) [1].

Metal-Chelating Pharmacophore Probe Development

The α,γ-diketo ester/enol motif is a recognized metal-chelating warhead. The compound can serve as a starting scaffold for designing inhibitors of other metalloenzymes (e.g., HIV integrase, influenza endonuclease) by leveraging the established synthetic route and the documented SAR around the furan γ-substituent [1].

Synthetic Methodology Reference Standard

The fully characterized compound (¹H NMR, ¹³C NMR, melting point, Rf, elemental analysis) and its reproducible synthesis (81% yield from 2-acetylfuran) make it a reliable reference standard for optimizing Claisen condensation conditions on heterocyclic acetyl substrates or for calibrating analytical methods in diketo ester chemistry [1].

Furan-Containing Fragment Library Construction

As a low-molecular-weight (210.18 Da) furan derivative with a well-defined reactive handle (ethyl ester), the compound is suitable for inclusion in fragment-based drug discovery (FBDD) libraries targeting antiviral or oncology programs, with the added advantage that its downstream acid form has validated target engagement data (NS5B IC₅₀ = 21.8 μM) [1].

Quote Request

Request a Quote for Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.